1-Butoxy-2-ethoxyethane

Übersicht

Beschreibung

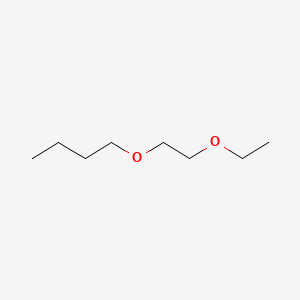

1-Butoxy-2-ethoxyethane, also known as this compound, is an organic compound with the molecular formula C8H18O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve both polar and non-polar substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Etherification Reaction: One common method to synthesize 1-butoxy-2-ethoxyethane is through the etherification of 2-ethoxyethanol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where 2-ethoxyethanol reacts with butyl halide in the presence of a strong base like sodium hydride or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts like sulfuric acid or solid acid catalysts can enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 1-butoxy-2-ethoxyethane can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium (Pd), Platinum (Pt)

Substitution: Hydrogen halides (HCl, HBr)

Major Products Formed

Oxidation: Aldehydes, Carboxylic acids

Reduction: Alcohols

Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Solvent in Coatings and Paints

- It is widely used in the formulation of water-based paints and varnishes due to its ability to enhance film formation and improve gloss. The compound acts as a coalescing agent , allowing for better film integrity upon drying.

-

Cleaning Products

- The compound serves as a solvent in industrial and household cleaning products. Its effectiveness in dissolving oils and greases makes it ideal for use in surface cleaners and degreasers .

-

Printing Inks

- In the printing industry, 1-butoxy-2-ethoxyethane is utilized in the formulation of various inks, including those used for screen printing and flexographic printing , where its properties help maintain ink consistency and performance.

-

Adhesives and Sealants

- The compound is incorporated into adhesives due to its ability to dissolve a wide range of polymers, enhancing adhesion properties in both industrial and consumer applications.

-

Cosmetic Formulations

- In cosmetics, it is used as a solvent for active ingredients, particularly in products such as nail polish removers and skin cleansers. Its low irritation potential makes it suitable for personal care formulations.

Case Study 1: Use in Paints

A study conducted by the American Coatings Association highlighted the role of this compound as a coalescing agent in latex paints. The study demonstrated that incorporating this solvent improved the film formation at lower temperatures, thus enhancing the performance of the paint under varying environmental conditions.

Case Study 2: Industrial Cleaning

Research published in the Journal of Hazardous Materials evaluated the effectiveness of this compound in industrial cleaning applications. The findings indicated that formulations containing this solvent significantly outperformed traditional solvents in removing heavy grease from metal surfaces, leading to cleaner substrates for further processing.

Toxicological Profile

Although this compound is generally considered safer than many other solvents, it is essential to monitor exposure levels, especially in occupational settings. Studies have shown that while dermal absorption occurs, systemic toxicity remains low when used according to safety guidelines.

Wirkmechanismus

The mechanism of action of 1-butoxy-2-ethoxyethane primarily involves its ability to act as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylene glycol butyl ether: Similar in structure but with an additional ethylene glycol unit.

Ethylene glycol butyl ether: Lacks the second ethoxy group present in 1-butoxy-2-ethoxyethane.

Propylene glycol butyl ether: Contains a propylene glycol unit instead of an ethylene glycol unit

Uniqueness

This compound stands out due to its balanced solubility properties, making it suitable for a wide range of applications. Its ability to dissolve both polar and non-polar substances is a key advantage over other similar compounds .

Biologische Aktivität

1-Butoxy-2-ethoxyethane, also known as ethylene glycol butyl ether acetate (EGBEA), is a solvent commonly used in various industrial applications, particularly in coatings and cleaning products. This article explores its biological activity, including its effects on human health and the environment, supported by case studies and research findings.

This compound is an ether compound with the molecular formula . It is characterized by its low volatility and high solvency power, making it effective for dissolving a wide range of organic compounds.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential health effects. Key areas of investigation include:

- Toxicological Effects : Studies have indicated that exposure to this compound can lead to various health issues, particularly affecting the liver and kidneys. The compound has been associated with hematological effects and potential reproductive toxicity.

- Environmental Impact : As a solvent, it can contribute to air pollution and has been detected in water sources, raising concerns about its ecological effects.

Case Study: Acute Toxicity

A study evaluated the acute toxicity of this compound in laboratory animals. The findings revealed:

- LD50 Values : The lethal dose for 50% of the test population (LD50) was determined to be approximately 2000 mg/kg when administered orally to rats. This indicates moderate toxicity compared to other solvents.

Chronic Exposure Effects

Chronic exposure studies have highlighted several adverse effects:

- Hepatotoxicity : Research indicates that prolonged exposure can lead to liver damage, characterized by elevated liver enzymes in animal models.

- Reproductive Toxicity : In reproductive studies, exposure during gestation resulted in decreased fetal weight and increased incidence of skeletal malformations.

Table 1: Summary of Toxicological Data

| Study Type | Endpoint | Result | Reference |

|---|---|---|---|

| Acute Toxicity | LD50 (oral, rat) | 2000 mg/kg | |

| Chronic Exposure | Liver Enzyme Levels | Elevated ALT/AST levels | |

| Reproductive Toxicity | Fetal Weight | Decreased fetal weight |

Environmental Studies

This compound's environmental persistence has been assessed through various studies:

- Bioaccumulation Potential : Research indicates low bioaccumulation potential due to its rapid degradation in aquatic environments.

- Air Quality Impact : Emissions from industrial applications contribute to volatile organic compound (VOC) levels, impacting air quality.

Table 2: Environmental Impact Data

Eigenschaften

IUPAC Name |

1-(2-ethoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-5-6-10-8-7-9-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPUOFSQNASCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196050 | |

| Record name | Ethane, 1-butoxy-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4413-13-2 | |

| Record name | 1-Butoxy-2-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-butoxy-2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-butoxy-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.